4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole
Description
Significance of the 1,3-Thiazole Heterocyclic System in Synthetic Chemistry
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is a cornerstone in synthetic and medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govbenthamdirect.com The thiazole (B1198619) scaffold is a key component in numerous natural products, such as Vitamin B1 (thiamine), and is integral to the structure of many clinically approved drugs. rsc.orgrsc.orgnih.gov
The utility of the thiazole system stems from its aromatic nature, which provides chemical stability, and the presence of multiple reactive sites that allow for diverse functionalization. nih.govresearchgate.net This versatility makes it a privileged scaffold in drug discovery, enabling chemists to develop novel therapeutic agents for a wide range of diseases. nih.gov Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral effects. rsc.orgresearchgate.netmdpi.com Its ability to interact with biological targets through various non-covalent interactions makes it a desirable candidate for the design of new bioactive molecules. researchgate.net
Role of Halogen and Trifluoromethyl Substituents in Modulating Molecular Properties and Reactivity
The introduction of halogen atoms (such as chlorine and bromine) and trifluoromethyl (-CF₃) groups onto a molecular scaffold is a widely used strategy in the design of pharmaceuticals and agrochemicals to modulate molecular properties and enhance biological activity. researchgate.net
Halogen Substituents: Halogen atoms influence a molecule's characteristics in several ways. They are electron-withdrawing, which can alter the reactivity of the molecule and the acidity or basicity of nearby functional groups. youtube.com This electronic effect can be crucial for a molecule's binding affinity to biological targets. Halogens also increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within a biological system. stackexchange.comnih.gov The size and polarizability of halogen atoms can lead to specific interactions, such as halogen bonding, which is an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. acs.org
Trifluoromethyl (-CF₃) Group: The trifluoromethyl group is a particularly powerful modulator of molecular properties. It is one of the most potent electron-withdrawing groups, a property that can significantly enhance the electrophilic character of a molecule. wikipedia.orgnih.gov The C-F bond is exceptionally strong, meaning the -CF₃ group is highly stable and resistant to metabolic degradation, which can increase a drug's half-life. mdpi.com
Furthermore, the -CF₃ group is highly lipophilic, often more so than other halogens, which can substantially improve a molecule's membrane permeability and transport. nih.govbeilstein-journals.org It is often used as a bioisostere for a methyl group or a chlorine atom, allowing chemists to adjust steric and electronic properties to optimize a compound's interaction with its target. wikipedia.org The incorporation of the trifluoromethyl group can lead to enhanced binding affinity, metabolic stability, and bioavailability of the final compound. mdpi.commyskinrecipes.com
Scope and Research Focus on 4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole as a Research Target
This compound is a highly functionalized heterocyclic compound that serves as a significant target for research, primarily as a versatile building block in organic synthesis. Its structure combines the stable 1,3-thiazole core with three distinct functional groups: a bromine atom, a chlorine atom, and a trifluoromethyl group. This arrangement of substituents offers multiple reaction sites, allowing for selective chemical modifications.
The research focus on this compound is driven by its potential as an intermediate in the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. researchgate.netnih.gov The differential reactivity of the C-Cl and C-Br bonds allows for stepwise and site-selective cross-coupling reactions, enabling the introduction of various other functional groups. The electron-withdrawing nature of both the halogens and the trifluoromethyl group influences the reactivity of the thiazole ring itself. This makes this compound a valuable precursor for creating libraries of novel compounds for biological screening.
Below are some of the known properties of this compound:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1698909-22-6 chemsrc.com |
| Molecular Formula | C₄BrClF₃N₂S |
| Molecular Weight | 281.48 g/mol |
Structure
3D Structure
Properties
CAS No. |
1698909-22-6 |
|---|---|
Molecular Formula |
C4BrClF3NS |
Molecular Weight |
266.47 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4BrClF3NS/c5-2-1(4(7,8)9)11-3(6)10-2 |
InChI Key |
LVGAGBFVUWZSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(S1)Cl)Br)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Chloro 5 Trifluoromethyl 1,3 Thiazole and Its Precursors
Strategies for the Construction of the 1,3-Thiazole Ring Core
The formation of the 1,3-thiazole ring is a fundamental step in the synthesis of the target molecule. Several classical and modern methods are available for the construction of this heterocyclic system, with the Hantzsch thiazole (B1198619) synthesis and cyclization reactions of pre-functionalized precursors being the most prominent.
Hantzsch Thiazole Synthesis and its Adaptations for Halogenated Thiazoles
The Hantzsch thiazole synthesis, first reported in 1887, is a versatile and widely used method for the preparation of thiazole derivatives. wikipedia.orgorganic-chemistry.org The classical approach involves the condensation of an α-haloketone with a thioamide. wikipedia.org This reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the thiazole ring.
For the synthesis of halogenated thiazoles, adaptations of the Hantzsch synthesis can be envisioned. This could involve the use of halogenated α-haloketones or halogenated thioamides as starting materials. For instance, the reaction of a dihalogenated α-haloketone with a suitable thioamide could potentially lead to the formation of a halogenated thiazole. The regioselectivity of such reactions would be a critical aspect to control, as the position of the halogens on the final thiazole ring is determined by their initial positions on the precursor molecules. The reaction conditions, such as solvent and temperature, can also influence the outcome and yield of the synthesis.
Cyclization Reactions Involving Halogenated Precursors
Beyond the Hantzsch synthesis, other cyclization strategies utilizing halogenated precursors are instrumental in forming the thiazole core. One such approach involves the reaction of 2,3-dichloropropene with sodium thiocyanate, which can lead to the formation of 2-chloro-5-chloromethylthiazole, a key intermediate in the synthesis of various agrochemicals. patsnap.comunifiedpatents.comgoogle.comepo.orgwipo.intgoogle.com This reaction proceeds through the formation of an isothiocyanate intermediate, which then undergoes chlorination and cyclization.
Another strategy involves the cyclization of α-haloketones with thiourea (B124793) or its derivatives. This method is particularly useful for the synthesis of 2-aminothiazoles, which can be further modified. For example, the condensation of 2-bromo-4-fluoroacetophenone with thiosemicarbazones has been used to synthesize 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles. nih.gov The versatility of these cyclization reactions allows for the incorporation of various substituents on the thiazole ring by choosing appropriately functionalized starting materials.
Regioselective Introduction of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a crucial substituent in many bioactive molecules due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The regioselective introduction of this group onto the thiazole scaffold is a key step in the synthesis of 4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole.
Trifluoromethylation Reactions on Thiazole Scaffolds
Direct trifluoromethylation of a pre-formed thiazole ring is a potential strategy. However, achieving regioselectivity, especially in the presence of other functional groups, can be challenging. Electrophilic trifluoromethylating agents, such as Umemoto's reagents, or nucleophilic trifluoromethylating agents, like the Ruppert-Prakash reagent (TMSCF3), are commonly employed. The position of trifluoromethylation on the thiazole ring is influenced by the electronic properties of the existing substituents. For instance, electron-donating groups can direct the trifluoromethylation to specific positions. In the context of a dihalogenated thiazole, the directing effects of the chloro and bromo groups would need to be carefully considered to achieve the desired 5-trifluoromethyl substitution pattern.
Pre-functionalized Building Blocks for Trifluoromethyl Thiazole Synthesis
An alternative and often more controlled approach is to use building blocks that already contain the trifluoromethyl group. This strategy avoids the potential for side reactions and regioselectivity issues associated with direct trifluoromethylation of the thiazole ring. For example, trifluoromethylated thioamides or trifluoromethylated α-haloketones can be used in a Hantzsch-type synthesis to construct the trifluoromethylated thiazole core directly. rsc.org
Another approach involves the use of trifluoromethylnitrones in [3+2] cycloaddition reactions to build trifluoromethyl-containing heterocycles. google.com Similarly, trifluoromethylated N-acylhydrazones have been utilized as versatile building blocks in cycloaddition reactions to afford trifluoromethylated imidazolidines. dntb.gov.ua These methods highlight the importance of designing and utilizing pre-functionalized building blocks for the efficient and regioselective synthesis of complex trifluoromethylated heterocycles. For instance, 2-bromo-5-(trifluoromethyl)thiazole (B1288848) is a commercially available building block that could potentially be a precursor for further halogenation. cymitquimica.comsigmaaldrich.com
Orthogonal Halogenation Strategies at the 2- and 4-Positions
The final step in the synthesis of this compound involves the selective introduction of a chlorine atom at the 2-position and a bromine atom at the 4-position, or vice versa. This requires orthogonal halogenation strategies that allow for the regioselective introduction of each halogen without interfering with the other substituents.
The reactivity of the different positions on the thiazole ring towards electrophilic halogenation is a key factor. The 5-position is generally the most susceptible to electrophilic attack, but since this position is already occupied by the trifluoromethyl group, halogenation will be directed to the 2- and 4-positions. The electronic influence of the trifluoromethyl group, being strongly electron-withdrawing, will deactivate the ring towards electrophilic substitution, potentially requiring harsh reaction conditions.
A plausible strategy could involve the sequential halogenation of a 5-(trifluoromethyl)thiazole precursor. For example, starting with 5-(trifluoromethyl)thiazole, one could first introduce a bromine atom at the 4-position using a suitable brominating agent like N-bromosuccinimide (NBS). The resulting 4-bromo-5-(trifluoromethyl)thiazole (B12952348) could then be subjected to chlorination at the 2-position. The 2-position of the thiazole ring is known to be susceptible to deprotonation followed by quenching with an electrophilic chlorine source. Alternatively, starting with a 2-chloro-5-(trifluoromethyl)thiazole (B1490627) intermediate, subsequent bromination at the 4-position could be explored. The synthesis of various brominated thiazoles has been achieved through sequential bromination and debromination methods, which could be adapted for this purpose. nih.gov The choice of halogenating agents and reaction conditions would be critical to ensure the desired regioselectivity and to avoid over-halogenation or other side reactions.
Bromination Protocols for Thiazole Derivatives
The introduction of a bromine atom onto a thiazole ring is a fundamental transformation in the synthesis of halogenated thiazole derivatives. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the ring and the brominating agent employed. For a precursor such as 2-chloro-5-(trifluoromethyl)-1,3-thiazole, the electron-withdrawing nature of the trifluoromethyl group at the 5-position and the chloro group at the 2-position would deactivate the ring towards electrophilic substitution. However, the 4-position remains the most likely site for electrophilic attack.
Common brominating agents for such reactions include N-bromosuccinimide (NBS) and elemental bromine. The choice of solvent is also crucial, with chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride often being used. The reaction may be initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by UV light when using NBS.
Table 1: Hypothetical Conditions for the Bromination of 2-chloro-5-(trifluoromethyl)-1,3-thiazole
| Entry | Brominating Agent | Solvent | Catalyst/Initiator | Temperature (°C) | Reaction Time (h) |
| 1 | N-Bromosuccinimide (NBS) | Acetonitrile | Benzoyl Peroxide | 80 | 4 |
| 2 | Bromine | Acetic Acid | None | 25 | 12 |
| 3 | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | AIBN | 77 | 6 |
Chlorination Techniques on Thiazole Rings
Similar to bromination, the chlorination of a thiazole ring is an important step in the synthesis of polyhalogenated derivatives. For a precursor like 4-bromo-5-(trifluoromethyl)-1,3-thiazole, the introduction of a chlorine atom at the 2-position can be achieved using various chlorinating agents. The deactivating effect of the existing bromo and trifluoromethyl groups necessitates relatively harsh reaction conditions or the use of potent chlorinating agents.
Agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly employed for the chlorination of heterocyclic compounds. The reaction is typically carried out in an inert solvent, and in some cases, a Lewis acid catalyst may be used to enhance the reactivity of the chlorinating agent.
Table 2: Plausible Conditions for the Chlorination of 4-bromo-5-(trifluoromethyl)-1,3-thiazole
| Entry | Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) |
| 1 | Sulfuryl Chloride | Dichloromethane | None | 40 | 8 |
| 2 | N-Chlorosuccinimide (NCS) | Acetonitrile | Acetic Acid | 80 | 12 |
| 3 | Chlorine Gas | Carbon Tetrachloride | Iron(III) Chloride | 25 | 5 |
Sequential Halogenation to Achieve Specific Substitution Patterns
The synthesis of this compound likely proceeds through a sequential halogenation strategy starting from a suitable trifluoromethyl-substituted thiazole precursor. The order of halogen introduction is critical to ensure the desired regioselectivity. Given the directing effects of the substituents, a plausible route would involve the initial synthesis of either 2-chloro-5-(trifluoromethyl)-1,3-thiazole followed by bromination at the 4-position, or the synthesis of 4-bromo-5-(trifluoromethyl)-1,3-thiazole followed by chlorination at the 2-position.
The control of stoichiometry and reaction conditions at each step is paramount to prevent the formation of undesired polyhalogenated byproducts. Careful monitoring of the reaction progress, for instance by gas chromatography (GC) or thin-layer chromatography (TLC), is essential.
Purification and Isolation Techniques for High-Purity Compounds
The isolation and purification of the final product, this compound, is a critical step to ensure it meets the required purity standards for subsequent applications. Due to the halogenated and aromatic nature of the compound, several techniques can be employed.
Crystallization and Recrystallization : This is a common and effective method for purifying solid organic compounds. researchgate.net The choice of solvent is crucial; an ideal solvent would dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. researchgate.net For halogenated aromatic compounds, solvent systems such as ethanol/water or hexane/ethyl acetate (B1210297) mixtures are often effective. Multiple recrystallization cycles may be necessary to achieve high purity. researchgate.net
Chromatography : Column chromatography is a versatile technique for separating compounds based on their differential adsorption on a stationary phase. emu.edu.tr For halogenated aromatic compounds, silica (B1680970) gel is a common stationary phase, and a gradient of non-polar to moderately polar solvents (e.g., hexanes and ethyl acetate) can be used as the mobile phase. chromforum.org High-performance liquid chromatography (HPLC) can be employed for both analytical purity assessment and preparative purification to obtain highly pure material. researchgate.net
Distillation : If the compound is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. unifiedpatents.com This technique is particularly useful for separating the desired product from non-volatile impurities or solvents with significantly different boiling points. A patent for the purification of the related compound 2-chloro-5-chloromethyl-1,3-thiazole describes a process involving treatment with a lower alcohol followed by distillation, suggesting this could be a viable strategy. google.com
Table 3: Overview of Purification Techniques
| Technique | Principle | Application Notes |
| Recrystallization | Difference in solubility at different temperatures | Effective for solid compounds. Solvent selection is critical for yield and purity. researchgate.net |
| Column Chromatography | Differential adsorption on a stationary phase | Useful for separating mixtures with similar polarities. emu.edu.tr |
| HPLC | High-resolution separation based on partitioning between mobile and stationary phases | Provides high purity but may be less scalable for large quantities. researchgate.net |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure | Suitable for thermally stable liquids or low-melting solids. unifiedpatents.com |
Chemical Reactivity and Advanced Transformations of 4 Bromo 2 Chloro 5 Trifluoromethyl 1,3 Thiazole
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Thiazole (B1198619) Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. The thiazole ring in 4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole is activated towards nucleophilic attack by the electron-withdrawing effects of the nitrogen atom in the ring and the potent trifluoromethyl group.
Differential Reactivity of Bromine vs. Chlorine Substituents
In SNAr reactions, the reactivity of the leaving group often follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. This is attributed to the rate-determining step being the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. rsc.org However, the position of the halogen on the thiazole ring also plays a crucial role in determining its lability.
The C2 position of the thiazole ring is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C4 position. baranlab.org This inherent electronic preference would suggest that the chlorine atom at the C2 position is more likely to be substituted in an SNAr reaction. Conversely, the carbon-bromine bond is weaker than the carbon-chlorine bond, which can influence the leaving group ability in some contexts.
In the case of dihalogenated azoles, the regioselectivity of nucleophilic substitution can be complex and influenced by the nature of the nucleophile, solvent, and temperature. mdpi.com For this compound, the combined electronic effects of the trifluoromethyl group and the thiazole ring nitrogen would strongly activate the C2 position, making the chlorine atom the more probable site for nucleophilic displacement.
Catalyst-Controlled Regioselective Substitution Reactions
While the inherent reactivity of the molecule often dictates the site of substitution, modern synthetic methods have introduced catalyst systems that can override these natural preferences and control the regioselectivity of reactions. nih.govacs.orgsigmaaldrich.comresearchgate.net Although primarily demonstrated in cross-coupling reactions, the concept of catalyst control can be extended to nucleophilic substitutions. Specific ligands coordinated to a metal center can direct the catalyst to a particular site on the molecule, thereby facilitating substitution at a less reactive position.
For instance, in related dihaloazole systems, the choice of palladium catalyst and ligands has been shown to selectively activate one C-X bond over another for substitution. nih.govacs.orgsigmaaldrich.comresearchgate.net This control is achieved through the specific interactions between the catalyst and the substrate, which can favor oxidative addition at either the C-Br or C-Cl bond, depending on the electronic and steric properties of the catalyst complex. While less common for direct SNAr, related palladium-catalyzed C-N and C-O coupling reactions (a subset of cross-coupling that results in formal nucleophilic substitution) demonstrate this principle effectively.
Cross-Coupling Reactions at Halogenated Sites
Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The two halogenated sites on this compound offer opportunities for selective functionalization through various cross-coupling methodologies.
Palladium-Catalyzed Suzuki–Miyaura Coupling for Arylation
The Suzuki–Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for arylation. chemicalbook.com In dihalogenated heterocycles, the regioselectivity of the Suzuki-Miyaura coupling is often dictated by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst. Generally, the order of reactivity is C-I > C-Br > C-Cl. wikipedia.org
Based on this trend, the C-Br bond at the 4-position of this compound would be expected to react preferentially over the C-Cl bond at the 2-position. This allows for the selective introduction of an aryl group at the C4 position while leaving the C2-chloro substituent intact for subsequent transformations.
However, as demonstrated in studies on other dihaloazoles, the regioselectivity of the Suzuki-Miyaura coupling can be controlled by the choice of the palladium catalyst and ligands. nih.govacs.orgsigmaaldrich.comresearchgate.net By employing specific catalyst systems, it is possible to reverse the inherent reactivity and achieve selective arylation at the C2 position. For example, certain bulky, electron-rich phosphine (B1218219) ligands can promote oxidative addition at the typically less reactive C-Cl bond. nih.gov
Below is a table illustrating the potential catalyst-controlled regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid, based on findings for analogous dihaloazole systems.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Major Product |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 2-chloro-4-aryl-5-(trifluoromethyl)-1,3-thiazole |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 4-bromo-2-aryl-5-(trifluoromethyl)-1,3-thiazole |
Other Transition-Metal Catalyzed Coupling Reactions (e.g., Stille, Sonogashira, Negishi)
Similar to the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be employed to functionalize the halogenated sites of this compound.
The Stille reaction utilizes organotin reagents as the coupling partners. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide range of functional groups. The reactivity of the C-X bond in the Stille reaction also generally follows the order C-I > C-Br > C-Cl, suggesting that selective coupling at the C4-Br position is feasible. wikipedia.org
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com The higher reactivity of the C-Br bond would again favor initial coupling at the C4 position. wikipedia.org
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.netyoutube.com This reaction is known for its high reactivity and the ability to form C(sp³)-C(sp²) bonds. The general reactivity trend of the halide leaving group is also observed in Negishi couplings, allowing for selective functionalization at the C4-Br position. wikipedia.org
The following table provides illustrative examples of these cross-coupling reactions on this compound, with the expected regioselectivity based on the differential reactivity of the C-Br and C-Cl bonds.
| Reaction | Coupling Partner | Catalyst | Conditions | Expected Major Product |
| Stille | Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | Toluene, 110°C | 2-chloro-4-aryl-5-(trifluoromethyl)-1,3-thiazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60°C | 2-chloro-4-alkynyl-5-(trifluoromethyl)-1,3-thiazole |
| Negishi | Aryl-ZnCl | Pd(dppf)Cl₂ | THF, 65°C | 2-chloro-4-aryl-5-(trifluoromethyl)-1,3-thiazole |
Reactivity of the Trifluoromethyl Group and Fluorine Exchange
The trifluoromethyl (CF₃) group is generally considered to be a stable and relatively inert functional group due to the strength of the carbon-fluorine bond. Its strong electron-withdrawing nature significantly influences the reactivity of the thiazole ring, activating it for nucleophilic attack and influencing the regioselectivity of electrophilic substitutions. nih.gov
While the CF₃ group is robust under many reaction conditions, it is not entirely unreactive. Under harsh conditions, such as high temperatures or in the presence of strong nucleophiles or reducing agents, reactions involving the trifluoromethyl group can occur. However, these are typically not selective and can lead to decomposition of the molecule.
Fluorine exchange reactions , where one or more fluorine atoms of the CF₃ group are replaced, are generally difficult to achieve due to the high energy of the C-F bond. Such transformations usually require specialized reagents and forcing conditions. For most synthetic applications involving this compound, the trifluoromethyl group can be regarded as a stable substituent that modulates the reactivity of the other positions on the thiazole ring. nih.gov
Condensation Reactions with the Thiazole Heterocycle
The reactivity of the this compound core allows for its participation in various condensation reactions, leading to the formation of more complex molecular architectures. These reactions often involve the displacement of one of the halogen substituents and are crucial for the synthesis of diverse derivatives with potential applications in medicinal and materials chemistry.
A primary example of such transformations is the Hantzsch thiazole synthesis, a fundamental method for constructing the thiazole ring. While this compound is already a pre-formed thiazole, its halogenated positions are reactive sites for further modifications. For instance, analogous α-haloketones readily undergo condensation with thioamides to yield thiazole derivatives. This principle can be extended to the functionalization of the subject compound.
Condensation reactions involving this compound can be strategically employed to introduce new functional groups by reacting it with various nucleophiles. For example, reaction with substituted thioureas can lead to the formation of 2-aminothiazole (B372263) derivatives, a common scaffold in pharmacologically active molecules. The general scheme for such a reaction involves the nucleophilic attack of the sulfur atom of the thiourea (B124793) on the carbon bearing a halogen, followed by cyclization.
Below is a representative table of potential condensation reactions based on the known reactivity of similar halogenated thiazoles.
Table 1: Representative Condensation Reactions
| Reactant | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| Substituted Thiourea | Ethanol, Reflux | 2-(Substituted amino)-4-bromo-5-(trifluoromethyl)-1,3-thiazole | Variable |
| Amine | DMF, NaHCO3, 70°C | 2-(Amino)-4-bromo-5-(trifluoromethyl)-1,3-thiazole | Variable |
It is important to note that the reactivity of the chlorine at the 2-position and the bromine at the 4-position can differ, allowing for selective functionalization under specific reaction conditions. Generally, the C-Cl bond is stronger than the C-Br bond, suggesting that the bromine at the 4-position might be more susceptible to nucleophilic displacement in condensation reactions.
Functional Group Interconversions and Derivatization at Non-Halogenated Positions
Beyond the halogenated positions, the trifluoromethyl group at the 5-position of the thiazole ring is generally stable and less prone to direct functional group interconversions under standard synthetic conditions. Its strong electron-withdrawing nature, however, significantly influences the reactivity of the thiazole ring, activating the halogenated positions towards nucleophilic attack.
Derivatization of this compound predominantly occurs via the substitution of the bromine and chlorine atoms. These reactions are powerful tools for introducing a wide array of functional groups and for building more complex molecules. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the bromo- or chloro-thiazole with boronic acids or their esters in the presence of a palladium catalyst and a base. This method is highly versatile for introducing aryl, heteroaryl, or vinyl substituents. Given the higher reactivity of the C-Br bond, selective coupling at the 4-position is often achievable.
Sonogashira Coupling: This palladium-catalyzed reaction couples the halogenated thiazole with terminal alkynes, providing a direct route to alkynyl-substituted thiazoles. These products can serve as versatile intermediates for further transformations.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the thiazole ring, enhanced by the trifluoromethyl group, facilitates nucleophilic aromatic substitution of the halogens. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the halide ions, leading to a diverse range of functionalized thiazoles. semanticscholar.org The selectivity of substitution (C2 vs. C4) can often be controlled by the choice of nucleophile, solvent, and temperature.
The following table summarizes key functional group interconversions at the halogenated positions.
Table 2: Functional Group Interconversions at Halogenated Positions
| Reaction Type | Reagents | Position of Substitution | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | ArB(OH)2, Pd catalyst, Base | Primarily C4 | 4-Aryl-2-chloro-5-(trifluoromethyl)-1,3-thiazole |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Primarily C4 | 4-Alkynyl-2-chloro-5-(trifluoromethyl)-1,3-thiazole |
| Nucleophilic Aromatic Substitution (SNAr) | R-NH2, R-OH, R-SH | C2 or C4 | 2- or 4-Amino/Alkoxy/Thio-substituted thiazoles |
These transformations highlight the utility of this compound as a versatile building block in organic synthesis, enabling the generation of a wide spectrum of derivatives for further investigation.
Advanced Spectroscopic and Structural Analysis of 4 Bromo 2 Chloro 5 Trifluoromethyl 1,3 Thiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for the detailed elucidation of molecular structures. It provides invaluable information about the connectivity of atoms and the chemical environment of each nucleus within the 4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole molecule.
Multi-dimensional NMR techniques are instrumental in deciphering the intricate network of atomic connections within a molecule.
COSY (Correlation Spectroscopy): This two-dimensional NMR experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. For this compound, which lacks protons directly bonded to the thiazole (B1198619) ring, COSY would be used if there were proton-bearing substituents, to establish their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13 (¹³C). This technique is crucial for assigning the carbon signals in the thiazole ring by correlating them to any nearby protons on substituents.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for establishing the connectivity between the thiazole ring and its substituents, such as the trifluoromethyl group, by observing correlations between the fluorine or carbon atoms of the CF₃ group and the carbons of the thiazole ring.
| NMR Technique | Purpose | Application to this compound |
| COSY | Identifies ¹H-¹H correlations through bonds. | Would be used to determine the connectivity of protons on any aliphatic or aromatic substituents. |
| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Would be used to assign carbon signals in the thiazole ring and any substituents. |
| HMBC | Shows correlations between ¹H and ¹³C nuclei over 2-3 bonds. | Crucial for confirming the placement of substituents on the thiazole ring. |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. biophysics.orgazom.com Given the presence of a trifluoromethyl (-CF₃) group in this compound, ¹⁹F NMR is essential for its structural confirmation.
The ¹⁹F NMR spectrum of this compound is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group, which is influenced by the electron-withdrawing nature of the thiazole ring and the adjacent bromo and chloro substituents. azom.com The large chemical shift range of ¹⁹F NMR allows for clear resolution of fluorine signals, making it a powerful tool for identifying and quantifying fluorinated compounds. azom.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision. rsc.org This allows for the unambiguous determination of the elemental composition of this compound.
| Technique | Information Provided | Expected Results for this compound |
| HRMS | Precise mass-to-charge ratio (m/z) and elemental composition. | Determination of the exact molecular formula (C₄BrClF₃N₂S). |
| MS/MS | Fragmentation pathways. | Observation of fragments corresponding to the loss of Br, Cl, CF₃, and thiazole ring fragments. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. nih.govresearchgate.net
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the C-Br, C-Cl, C-F, C=N, and C-S bonds. The stretching vibrations of the thiazole ring would also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and bonds involving heavier atoms often give rise to strong Raman signals. The C-S and C-Br bonds, for instance, would be expected to show distinct Raman scattering.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-F Stretch (in CF₃) | 1100-1300 (strong, broad) | 1100-1300 |
| C=N Stretch (thiazole) | 1600-1650 | 1600-1650 |
| Thiazole Ring Vibrations | 1400-1550 | 1400-1550 |
| C-Cl Stretch | 600-800 | 600-800 |
| C-Br Stretch | 500-600 | 500-600 |
| C-S Stretch | 600-700 | 600-700 |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. nih.gov
This technique would also reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the compound. researchgate.net The resulting crystal structure provides an unambiguous confirmation of the molecular connectivity and stereochemistry.
| Structural Parameter | Information Obtained from X-ray Crystallography |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-Br, C-Cl, C-S, C-N, C-C, C-F). |
| Bond Angles | Angles between adjacent bonds, defining the geometry of the thiazole ring and substituents. |
| Torsion Angles | Dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | Identification of non-covalent interactions like halogen bonds, van der Waals forces, and dipole-dipole interactions. |
| Crystal Packing | Arrangement of molecules in the unit cell of the crystal. |
Advanced Chromatographic Methods for Purity Assessment and Mixture Separation
Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a reaction mixture. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A suitable HPLC method with an appropriate column and mobile phase would be developed to achieve a sharp, symmetrical peak for the target compound, allowing for accurate quantification of its purity.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an excellent method for purity analysis. Coupled with a mass spectrometer (GC-MS), it can provide both separation and identification of the components in a sample.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample.
| Chromatographic Technique | Primary Use | Key Parameters |
| HPLC | Purity assessment and quantification. | Stationary phase (e.g., C18), mobile phase composition, flow rate, detection wavelength. |
| GC-MS | Purity assessment and identification of volatile impurities. | Column type, temperature program, carrier gas flow rate, mass analyzer settings. |
| TLC | Reaction monitoring and qualitative purity check. | Stationary phase (e.g., silica (B1680970) gel), mobile phase, visualization method. |
Lack of Publicly Available Research Hinders a Detailed Computational Analysis of this compound
A comprehensive review of scientific literature reveals a significant gap in the publicly available research concerning the computational and theoretical investigations of the chemical compound this compound. Despite the growing interest in the broader family of thiazole derivatives for their potential applications in various fields of chemistry and materials science, this specific molecule has not been the subject of detailed theoretical studies, as per the available information.
Therefore, it is not possible to provide a thorough and scientifically accurate article based on the requested outline, which includes:
Computational and Theoretical Investigations of 4 Bromo 2 Chloro 5 Trifluoromethyl 1,3 Thiazole
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While computational methods such as Density Functional Theory (DFT) and molecular dynamics are powerful tools for understanding the properties and behavior of molecules, their application to 4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole has not been documented in accessible scientific databases and journals. Such studies would be invaluable for elucidating its electronic structure, predicting its reactivity, and understanding its interactions with other molecules.
The absence of this specific research means that any attempt to generate the requested article would be based on speculation or extrapolation from related but distinct compounds, which would not meet the required standards of scientific accuracy and would violate the strict focus on the specified molecule.
Further research into the synthesis and characterization of this compound would be a necessary precursor to any meaningful computational and theoretical investigations. Such foundational work would provide the experimental data needed to validate and benchmark theoretical models, ultimately leading to a deeper understanding of this particular chemical entity.
Applications in Advanced Chemical Synthesis and Materials Science
4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole as a Versatile Synthetic Building Block
The strategic placement of three distinct functional groups on the thiazole (B1198619) ring endows this compound with exceptional versatility as a synthetic building block. The differential reactivity of the chloro and bromo substituents allows for selective, stepwise transformations, providing a controlled approach to molecular elaboration.
The chloro group at the 2-position is typically more susceptible to nucleophilic substitution than the bromo group at the 4-position. This hierarchy in reactivity enables chemists to introduce a diverse array of functionalities at the C2 position while leaving the C4-bromo bond intact for subsequent modifications. Common transformations include the introduction of amino, alkoxy, and thioether groups through reactions with corresponding nucleophiles.
Conversely, the bromo group at the 4-position is well-suited for participation in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These palladium-catalyzed reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of aryl, heteroaryl, and alkynyl moieties. This capability is instrumental in the construction of extended π-conjugated systems and complex molecular frameworks.
The electron-withdrawing nature of the trifluoromethyl group at the 5-position significantly influences the reactivity of the thiazole ring. It enhances the electrophilicity of the ring carbons, making the chloro and bromo substituents more prone to displacement. Furthermore, the trifluoromethyl group can impact the physicochemical properties of the resulting molecules, such as their thermal stability, lipophilicity, and metabolic stability, which are critical considerations in drug discovery and materials science.
Table 1: Reactivity Profile of this compound
| Position | Substituent | Typical Reactions |
| 2 | Chloro | Nucleophilic Aromatic Substitution |
| 4 | Bromo | Palladium-Catalyzed Cross-Coupling |
| 5 | Trifluoromethyl | Electronic Influence, Property Modulation |
Precursor for Complex Heterocyclic Systems and Polyheterocyclic Architectures
The inherent reactivity of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic and polyheterocyclic systems. Through sequential and controlled chemical transformations, the thiazole core can be annulated or linked to other heterocyclic rings, leading to novel molecular scaffolds with potentially interesting biological or material properties.
For instance, the bromo group at the 4-position can be converted to an amino or hydroxyl group, which can then participate in intramolecular cyclization reactions to form fused bicyclic systems. Similarly, cross-coupling reactions at the 4-position can introduce substituents that bear reactive functional groups, setting the stage for subsequent ring-forming reactions.
The synthesis of polyheterocyclic architectures often involves a building block approach, where pre-functionalized heterocycles are coupled together. This compound serves as a valuable component in this strategy. Its ability to undergo selective cross-coupling at the C4 position and nucleophilic substitution at the C2 position allows for the programmed assembly of multiple heterocyclic units into a single, well-defined structure. This approach is crucial for creating molecules with tailored electronic and photophysical properties.
Role in the Synthesis of Specialty Polymers and Organic Electronic Materials
The unique electronic properties of the thiazole ring, particularly when substituted with electron-withdrawing groups like trifluoromethyl, make this compound an attractive monomer for the synthesis of specialty polymers and organic electronic materials. The thiazole moiety can act as an electron-accepting unit in donor-acceptor type polymers, which are widely investigated for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
The bromo and chloro substituents provide convenient handles for polymerization reactions. For example, transition metal-catalyzed cross-coupling polymerizations, such as Suzuki or Stille polycondensation, can be employed to incorporate the thiazole unit into the main chain of a conjugated polymer. The trifluoromethyl group can enhance the electron affinity and solubility of the resulting polymers, which are desirable characteristics for organic electronic materials.
Furthermore, the ability to functionalize the thiazole ring at both the 2- and 4-positions allows for the fine-tuning of the polymer's electronic and morphological properties. This control is essential for optimizing the performance of organic electronic devices. The incorporation of this highly functionalized thiazole can lead to materials with improved charge transport characteristics, higher power conversion efficiencies in solar cells, and enhanced emission properties in OLEDs.
Utilization in Catalyst Design and Ligand Development (e.g., Chiral Ligands)
The nitrogen and sulfur atoms within the thiazole ring of this compound possess lone pairs of electrons that can coordinate to metal centers. This property makes the molecule a potential scaffold for the design of novel ligands for catalysis. By strategically modifying the substituents at the 2- and 4-positions, it is possible to create bidentate or even multidentate ligands with specific steric and electronic properties.
For instance, the introduction of phosphine (B1218219), amine, or other coordinating groups via substitution of the chloro and bromo atoms can lead to a new class of thiazole-based ligands. The electronic nature of these ligands can be tuned by the powerful electron-withdrawing effect of the trifluoromethyl group, which can influence the catalytic activity of the corresponding metal complexes.
A particularly interesting application lies in the development of chiral ligands for asymmetric catalysis. By introducing a chiral moiety at either the 2- or 4-position, it is possible to synthesize enantiomerically pure thiazole-based ligands. These chiral ligands can then be used to prepare metal complexes that can catalyze a wide range of enantioselective transformations, leading to the synthesis of single-enantiomer pharmaceuticals and other high-value chiral compounds. The rigid and well-defined structure of the thiazole ring can provide a stable chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol.
Exploration of 4 Bromo 2 Chloro 5 Trifluoromethyl 1,3 Thiazole As a Scaffold for Target Molecules
Design and Synthesis of Agrochemically Relevant Derivatives (e.g., Herbicides, Pesticides)
The thiazole (B1198619) ring is an important structural motif found in numerous agrochemicals. nih.gov The inclusion of fluorine-containing groups, such as the trifluoromethyl (-CF3) group, is also a common strategy in the design of modern pesticides. researchgate.net The -CF3 group can enhance properties like metabolic stability and lipophilicity, which are crucial for the efficacy of an active ingredient. vulcanchem.com The 4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole scaffold is therefore a highly promising starting point for the creation of new agrochemical candidates.
The bromine and chlorine atoms on the thiazole ring are key reaction handles. They can be selectively replaced through various cross-coupling and substitution reactions to introduce different functional groups, leading to a diverse library of potential herbicides, fungicides, or insecticides. For instance, the phenoxypyridine structure is a known active fragment in many pesticides, including aryloxyphenoxypropionate herbicides. nih.gov By reacting the thiazole scaffold with a suitably substituted phenol or pyridine derivative, novel compounds combining these active substructures can be synthesized.
Research into thiazole phenoxypyridines has shown their potential to act as safeners, protecting crops like maize from the phytotoxic effects of certain herbicides. nih.gov The synthesis of such derivatives often involves the reaction of a thiazole-containing intermediate with a phenoxynicotinoyl chloride. nih.gov The this compound scaffold could be modified through established synthetic routes to generate analogous structures for screening as potential crop protection agents.
Table 1: Synthetic Strategies for Agrochemically Relevant Derivatives
| Derivative Type | Synthetic Strategy | Target Application |
| Thiazolyl-Aryl Ethers | Nucleophilic Aromatic Substitution (SNAr) at the 2-chloro position with substituted phenols. | Herbicides, Fungicides |
| Biaryl Thiazoles | Suzuki or Stille cross-coupling at the 4-bromo position with boronic acids or stannanes. | Insecticides, Herbicides |
| Thiazolyl Amines/Amides | Buchwald-Hartwig amination at the 4-bromo position or nucleophilic substitution at the 2-chloro position. | Fungicides |
| Thiazolyl Hydrazines | Condensation reaction of a thiazole carboxylic acid derivative with substituted phenylhydrazines. semanticscholar.org | Fungicides |
Chemical Modifications for Specific Molecular Recognition and Interaction Studies
Beyond agrochemicals, the this compound scaffold is suitable for creating specialized molecular tools for research. Chemical modifications can transform it into a reporter molecule or a probe designed to interact with and detect specific biomacromolecules.
A key strategy involves introducing a "bioorthogonal" handle, such as an azide group, which can undergo highly specific reactions like the copper(I)-catalyzed 1,2,3-triazole formation, commonly known as "click chemistry". beilstein-journals.org This allows the thiazole-based molecule to be attached to other molecules that have a corresponding alkyne handle.
For example, a similar scaffold, 5-(4-bromophenyl)-2-(pyridin-2-yl)thiazol-4-ol, has been used to synthesize an azide-tagged fluorescent reporter molecule. beilstein-journals.org The synthesis involved alkylating the hydroxy group on the thiazole ring with a linker containing an azide. beilstein-journals.org A similar synthetic approach could be applied to derivatives of this compound. The bromine atom in such a probe serves a dual purpose: it can be a site for further synthetic modification, and its characteristic isotopic signature provides a valuable label for detection and data mining in mass spectrometry analysis. beilstein-journals.org
Table 2: Components of a Thiazole-Based Molecular Probe
| Component | Function | Example Modification |
| Core Scaffold | Provides the basic structure and influences physicochemical properties. | This compound |
| Reporter Group | Enables detection (e.g., fluorescence, mass tag). | The brominated thiazole itself acts as a mass tag; further modification can add fluorophores. |
| Reactive Handle | Allows for covalent attachment to target molecules. | Introduction of an azide or alkyne group for click chemistry. |
| Linker | A chain of atoms connecting the scaffold to the reactive handle. | A propoxy chain can be used to link an azide to the thiazole ring. beilstein-journals.org |
Exploration as a Precursor for Compounds with Specific Chemical Effects (e.g., Enzyme Inhibition in in vitro assays, excluding biological outcomes)
The thiazole moiety is a privileged scaffold in medicinal chemistry and is found in many compounds designed to inhibit enzymes. nih.gov The this compound structure is an excellent starting point for synthesizing potential enzyme inhibitors for in vitro biochemical assays. The differential reactivity of the chloro and bromo substituents allows for stepwise and selective introduction of various chemical groups to explore the structure-activity relationship (SAR) against a target enzyme.
For instance, thiazole-based stilbene analogs have been designed and synthesized as inhibitors of DNA topoisomerase IB (Top1), a crucial enzyme in DNA metabolism. nih.gov The synthesis of these inhibitors involved multi-step reactions starting from a substituted thiazole, including bromination and Wittig-Horner reactions to build the final structure. nih.gov
Furthermore, thiazole derivatives have been identified as having an inhibitory effect on the ATP-binding site of bacterial DNA gyrase B. mdpi.com Herbicides like fomesafen function by inhibiting the protoporphyrinogen IX oxidase (PPO) enzyme. nih.gov Novel thiazole derivatives have been designed to interact with this same enzyme target. nih.gov The this compound scaffold can be elaborated into diverse structures designed to fit into the active sites of such enzymes, enabling the study of their inhibitory mechanisms in cell-free assay systems.
Table 3: Thiazole-Based Scaffolds in Enzyme Inhibition Studies
| Target Enzyme | Inhibitor Class | Role of Thiazole Scaffold |
| DNA Topoisomerase IB (Top1) | Thiazole-based stilbene analogs | Forms the core structure from which the stilbene moiety is extended. nih.gov |
| DNA Gyrase B | Thiazole derivatives | Provides a rigid core for positioning substituents to interact with the ATP-binding site. mdpi.com |
| Protoporphyrinogen IX Oxidase (PPO) | Thiazole phenoxypyridines | Serves as a key component of molecules designed to compete with the enzyme's natural substrate or known inhibitors. nih.gov |
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Green Synthetic Routes
The pursuit of environmentally benign chemical processes is a paramount goal in modern organic synthesis. Future research on 4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole will likely focus on developing synthetic methods that adhere to the principles of green chemistry.
Conventional synthetic routes to complex thiazoles can involve multi-step procedures, hazardous reagents, and significant solvent waste. Greener alternatives could dramatically improve the environmental footprint of its production. Research in this area could explore:
One-Pot, Multi-Component Reactions: Designing a synthesis where multiple starting materials react in a single vessel to form the target thiazole (B1198619) would reduce waste from intermediate purification steps and save time and energy. mdpi.com
Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like water, ethanol, or bio-based solvents is a key aspect of green chemistry. nih.gov
Alternative Energy Sources: The application of microwave irradiation and ultrasound (sonochemistry) has been shown to accelerate reaction rates, increase yields, and reduce energy consumption in the synthesis of other heterocyclic compounds. mdpi.commdpi.comresearchgate.net These techniques could offer a more efficient pathway to this compound.
Heterogeneous and Recyclable Catalysts: Developing solid-supported catalysts, such as silica-supported tungstosilisic acid or chitosan-based biocatalysts, would simplify product purification and allow for catalyst reuse, minimizing waste and cost. mdpi.commdpi.com
| Aspect | Conventional Approach | Potential Green Approach |
|---|---|---|
| Energy Input | Prolonged heating with conventional methods | Microwave irradiation or sonication to reduce time and energy. lew.ro |
| Catalysis | Homogeneous catalysts, often requiring difficult removal | Reusable, solid-supported heterogeneous catalysts for easy separation. mdpi.com |
| Solvents | Use of volatile and often toxic organic solvents | Water, ethanol, or solvent-free conditions. nih.gov |
| Efficiency | Multi-step synthesis with purification of intermediates | One-pot, multi-component reactions to improve atom economy. nih.gov |
Exploration of Novel Reactivity Patterns under Unconventional Conditions
The application of unconventional reaction conditions, such as microwave irradiation and sonication, can unlock novel reactivity pathways that are inaccessible through traditional thermal methods. organic-chemistry.org For this compound, these techniques could enable selective transformations.
Microwave-assisted synthesis, known for its rapid heating capabilities, can significantly shorten reaction times from hours to minutes and improve yields. researchgate.netlew.ro Future studies could investigate microwave-promoted cross-coupling reactions, exploring the differential reactivity of the C-Br versus the C-Cl bond. This could allow for the selective, stepwise introduction of different functional groups at the 4- and 2-positions, creating a diverse library of derivatives from a single precursor.
Sonochemistry, the application of ultrasound to chemical reactions, initiates unique reactivity through acoustic cavitation. organic-chemistry.orgresearchgate.net This process can promote reactions in heterogeneous systems and initiate radical pathways. researchgate.net Investigating the behavior of this compound under ultrasonic irradiation could reveal new C-H functionalization or halogen-exchange reactions, providing novel methods for its derivatization. Ultrasound has been shown to improve yields and reduce reaction times in the synthesis of other thiazoles. mdpi.commdpi.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. mtak.humdpi.com The synthesis of this compound and its subsequent modifications are well-suited for integration into flow chemistry platforms. Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. acs.org Furthermore, the use of hazardous reagents can be managed more safely in the small, contained volumes of a flow system. mtak.hu
Beyond flow chemistry, automated synthesis platforms that utilize robotics and pre-filled reagent cartridges are revolutionizing the creation of compound libraries for drug discovery and materials science. merckmillipore.comyoutube.comnih.gov Integrating this compound as a core scaffold into such a system would enable the rapid and systematic synthesis of a large array of derivatives. By programming the automated synthesizer to perform sequential reactions—for example, a Suzuki coupling at the 4-position followed by a reductive amination—researchers could generate hundreds of distinct molecules with minimal manual intervention, accelerating the discovery of new functional materials and bioactive compounds. merckmillipore.com
Advanced Computational Design of Derivatives with Tailored Chemical Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and understanding the chemical reactivity of molecules. researchgate.net Applying DFT methods to this compound can provide deep insights into its electronic structure and guide the rational design of new derivatives with specific, tailored properties. nih.gov
Future computational studies could focus on:
Reactivity Prediction: Calculating parameters such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and bond dissociation energies can predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com This would help in designing selective reactions, for instance, predicting conditions that favor substitution at the C-Br bond over the C-Cl bond.
Mechanism Elucidation: DFT calculations can be used to model transition states and reaction pathways, providing a detailed understanding of reaction mechanisms. researchgate.net This knowledge is crucial for optimizing reaction conditions to improve yields and minimize byproducts.
Virtual Screening: By computationally modeling derivatives of the parent thiazole, researchers can predict their electronic and photophysical properties. nih.gov This in silico screening can identify promising candidates for applications in materials science, such as organic semiconductors, before committing to their synthesis, saving significant time and resources. nih.gov
| Parameter | Significance in Molecular Design |
|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and donor-acceptor interactions within the molecule. nih.gov |
| Bond Dissociation Energies (BDE) | Predicts the relative ease of breaking specific bonds (e.g., C-Br vs. C-Cl) to guide selective reactions. |
Potential in Advanced Chemical Technologies and Interdisciplinary Applications
The unique combination of chloro, bromo, and trifluoromethyl substituents on the thiazole ring makes this compound a highly promising building block for various advanced technologies.
Materials Science: Thiazole-based compounds are extensively used in organic electronics due to their favorable electronic properties. kuey.net They serve as components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics. nih.govsemanticscholar.org The electron-withdrawing nature of the trifluoromethyl group and the halogens on this specific thiazole can lower the molecule's orbital energies, a desirable trait for n-type semiconductor materials. semanticscholar.org Furthermore, the bromine and chlorine atoms provide synthetic handles for creating larger, conjugated polymer systems through cross-coupling reactions. Fused thiazole systems like thiazolo[5,4-d]thiazole (B1587360) are known for their planar structure and efficient π–π stacking, which are beneficial for charge transport in electronic devices. rsc.orgmdpi.com
Medicinal Chemistry: The thiazole ring is a core structural motif in numerous FDA-approved drugs. nih.gov The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell membrane permeability. Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can improve drug-target binding. nih.gov This makes the title compound an attractive starting point for the synthesis of new bioactive molecules. nih.govmdpi.com
Agrochemicals: Many successful fungicides and pesticides contain thiazole rings. nih.gov The high functionalization of this compound allows for the creation of diverse molecular libraries to be screened for novel crop protection agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of halogenated trifluoromethylthiazoles typically involves cyclization or halogenation of precursor molecules. For example, bromination of thiazole derivatives can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (70–80°C) in polar aprotic solvents (e.g., DMF). Heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 media has been reported for similar thiazole derivatives to improve yield and selectivity . Reaction progress should be monitored via TLC, with purification by recrystallization (e.g., aqueous acetic acid) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most effective?
- Methodological Answer : Structural confirmation requires a combination of:
- IR spectroscopy : To identify functional groups (e.g., C-Br ~550 cm⁻¹, C-Cl ~750 cm⁻¹, CF₃ ~1150 cm⁻¹) .
- NMR : ¹H/¹³C NMR to resolve substituent positions (e.g., thiazole ring protons at δ 6.5–8.5 ppm) and confirm halogenation patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for precise bond-length/angle determination, particularly for resolving steric effects from bulky substituents like CF₃ .
Q. What reactivity patterns are observed in this compound under nucleophilic substitution or cross-coupling conditions?
- Methodological Answer : The bromine and chlorine substituents exhibit distinct reactivity:
- Bromine : Participates in Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) .
- Chlorine : Less reactive than bromine but can undergo substitution with strong nucleophiles (e.g., amines in DMF/K₂CO₃) .
- CF₃ group : Enhances electron-withdrawing effects, stabilizing intermediates in SNAr reactions .
Q. What biological activities are associated with structurally similar thiazole derivatives, and how are these evaluated?
- Methodological Answer : Analogous trifluoromethylthiazoles show antimicrobial and anticancer potential. For example:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Mechanistic studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., thymidylate synthase) .
Q. What challenges arise in crystallographic analysis of halogenated thiazoles, and how are they addressed?
- Methodological Answer : Heavy atoms (Br, Cl) cause absorption effects, requiring data collection at low temperatures (100 K) and absorption correction (SADABS). SHELXL refinement with anisotropic displacement parameters improves accuracy for halogen atoms .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound while minimizing byproducts?
- Methodological Answer : Use design of experiments (DoE) to optimize:
- Solvent polarity : PEG-400 enhances reaction homogeneity for halogenation .
- Catalyst loading : 10 wt% Bleaching Earth Clay reduces side reactions in multi-step syntheses .
- Temperature gradients : Stepwise heating (70°C → 80°C) improves regioselectivity in cyclization .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer : Discrepancies between NMR (solution state) and crystallography (solid state) may arise from conformational flexibility. Use:
- DFT calculations : To model solution-state conformers and compare with experimental NMR shifts .
- Dynamic NMR : Variable-temperature studies to detect hindered rotation of substituents .
Q. What strategies ensure regioselective functionalization of the thiazole ring?
- Methodological Answer : Directing groups and reaction conditions dictate regioselectivity:
- Electrophilic substitution : CF₃ directs incoming electrophiles to the 4-position due to its -I effect .
- Metalation : LDA-mediated deprotonation at the 5-position enables lithium-halogen exchange for cross-coupling .
Q. How can computational modeling predict the compound’s reactivity or bioactivity?
- Methodological Answer :
- DFT/Molecular Mechanics : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- MD Simulations : Assess membrane permeability (logP) influenced by the CF₃ group .
- QSAR models : Corrogate substituent effects with bioactivity data from analogous compounds .
Q. What purification techniques are most effective for removing halogenated impurities?
- Methodological Answer :
- Flash chromatography : Use silica gel with hexane/EtOAc gradients to separate halogenated byproducts .
- Recrystallization : Ethanol/water mixtures exploit solubility differences between product and impurities .
Q. How to design cross-coupling reactions leveraging the bromo substituent for drug discovery?
- Methodological Answer : The bromine atom is ideal for late-stage diversification:
- Suzuki Coupling : Screen Pd catalysts (e.g., PdCl₂(dppf)) with aryl boronic acids to generate biaryl analogs .
- Buchwald-Hartwig Amination : Introduce pharmacophores (e.g., piperazine) using Xantphos ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
